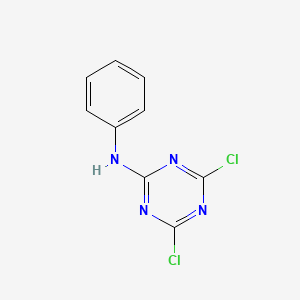
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Cat. No. B1218999
Key on ui cas rn:
2272-40-4
M. Wt: 241.07 g/mol
InChI Key: SACFASUHQGNXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683061B2
Procedure details


To a suspension of cyanuric chloride (20 g, 108 mmol) in acetone (120 mL) and ice (50 mL) at 0° C. was added dropwise a solution of aniline (10 g, 107 mmol) in acetone (45 mL). At the end of the addition, the pH of the solution was adjusted from 1 to 7 with 5% aqueous sodium bicarbonate (150 mL). The precipitate was filtered, washed several times with water and dried in vacuo. This gave 2,4-dichloro-6-phenylamino-1,3,5-triazine as an off-white solid (24.3 g, 93% yield). The product was used in the next step without further purification. To a solution of the dichlorotriazine (6.2 g, 25.7 mmol) in THF (300 mL) at room temperature was added a solution of 2-(4-hydroxyphenyl)ethylamine (3.6 g, 25.9 mmol) in acetone (100 mL) and water (100 mL), followed by 5% aqueous sodium bicarbonate (50 mL). After 20 h reaction at room temperature, the solution was diluted with water (50 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were washed with brine (150 mL), dried over anhydrous sodium sulphate, filtered and evaporated to dryness. This gave 2-chloro-4-(2-[4-hydroxyphenyl]ethylamino)-6-phenylamino-1,3,5-triazine as an off-white solid (8.5 g, 97% yield). The product was used for the next step without further purification. This triazine derivative (384 mg, 1.1 mmol) was dissolved in THF (11 mL) at room temperature. To this solution was added ethylenediamine (68 μL, 1.0 mmol) followed by diisopropylethylamine (355 μL, 2.0 mmol). After 20 h at 50° C., the solution was diluted with methanol (10 mL) and concentrated under reduced pressure. The crude residue was purified on a Biotage™ 25S column (silica, hexane/AcOEt 9:1 to 0:1) to yield compound 1 as a white solid. Yield of product: 267 mg (78%); 1H NMR (300 MHz, CD3OD) δ 7.63 (m, 4H), 7.21 (t, 4H, J=7.6 Hz), 6.98 (m, 6H), 6.68 (d, 4H, J=7.9 Hz), 3.48 (m, 8H), 2.84 (m, 4H); LRMS (FAB+): m/z 672.0 (MH+); HRMS: Calc. for MH+ C36H39N12O2, 671.33191; found 671.33060; HPLC (method 1): 8.0 min.


[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)(O)[O-].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.3 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
